Home > Products > Screening Compounds P74761 > N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide - 1251709-66-6

N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Catalog Number: EVT-2889814
CAS Number: 1251709-66-6
Molecular Formula: C25H20F2N4O2
Molecular Weight: 446.458
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Zolpidem

  • Compound Description: Zolpidem is a medication used for the short-term treatment of insomnia. It is a GABAA receptor agonist with selectivity for the α1 subunit. []

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a novel compound with functional selectivity for specific non-α1 GABAA receptors. It is considered a potential anxiolytic agent with reduced sedative effects compared to traditional benzodiazepines. []
  • Relevance: Although structurally dissimilar to N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, L-838,417 highlights the potential of targeting specific GABAA receptor subtypes for therapeutic benefit. This suggests that modifications to the structure of N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, particularly around the imidazole ring, might influence its selectivity and pharmacological profile. []

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 is another novel compound with functional selectivity for certain non-α1 GABAA receptors. Similar to L-838,417, it is being investigated for its potential as an anxiolytic drug with fewer sedative side effects. []
  • Relevance: While structurally different from N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, SL651498 further emphasizes the importance of GABAA receptor subtype selectivity in developing safer and more effective medications for anxiety and other neurological disorders. This suggests that exploring structural modifications to N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide could be valuable for refining its pharmacological profile. []

Bretanzenil

  • Compound Description: Bretanzenil is a partial agonist of GABAA receptors, exhibiting less intrinsic activity compared to full agonists like diazepam. It has been investigated for its potential as an anxiolytic and anticonvulsant agent. []
  • Relevance: Despite structural differences with N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, Bretanzenil highlights the concept of partial agonism at GABAA receptors. This suggests that exploring the efficacy of N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide at GABAA receptors, and potentially modifying its structure to modulate its intrinsic activity, could be a valuable avenue for drug development. []

1-[1-[3-(3-Pyridyl)phenyl]benzimidazol-5-yl]ethanone O-ethyloxime (NS2710)

  • Compound Description: NS2710 is a non-selective partial agonist of GABAA receptors, displaying reduced efficacy compared to full agonists. It has been studied for its potential in treating anxiety and convulsive disorders. []
  • Relevance: While structurally different from N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, NS2710 exemplifies the concept of non-selective partial agonism at GABAA receptors. This implies that investigating the binding affinity and functional activity of N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide at various GABAA receptor subtypes, and potentially modifying its structure to fine-tune its selectivity and intrinsic activity, could lead to valuable pharmacological insights. []

5-Furan-3-yl-1-(3-imidazol-1-phenyl)-1H-benzoimidazole (NS2664)

  • Compound Description: NS2664 is another non-selective partial agonist of GABAA receptors, exhibiting lower efficacy compared to full agonists. It has also been investigated for its potential as an anxiolytic and anticonvulsant agent. []
  • Relevance: Although structurally distinct from N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, NS2664 further emphasizes the potential therapeutic benefits of non-selective partial agonism at GABAA receptors. This suggests that assessing the binding affinity, selectivity, and intrinsic activity of N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide at various GABAA receptor subtypes, and potentially adjusting its structure to optimize these properties, could be a fruitful strategy for drug discovery. []

Properties

CAS Number

1251709-66-6

Product Name

N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

IUPAC Name

N-(3,4-difluorophenyl)-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide

Molecular Formula

C25H20F2N4O2

Molecular Weight

446.458

InChI

InChI=1S/C25H20F2N4O2/c1-16-2-6-18(7-3-16)24(32)29-19-8-4-17(5-9-19)13-31-14-23(28-15-31)25(33)30-20-10-11-21(26)22(27)12-20/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33)

InChI Key

JBJWRAWAFRFMNR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.